

Application Notes and Protocols for AR-C133913XX

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Compound of Interest

Compound Name: AR-C133913XX

Cat. No.: B611372

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Introduction

AR-C133913XX is a significant metabolite of the P2Y₁₂ receptor antagonist, Ticagrelor. In the metabolism of Ticagrelor, **AR-C133913XX** is formed through N-dealkylation, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.^{[1][2]} Unlike Ticagrelor and its other major metabolite, AR-C124910XX, **AR-C133913XX** is considered to be an inactive metabolite with respect to P2Y₁₂ receptor inhibition.^[2] These application notes provide a plausible synthesis protocol for **AR-C133913XX** for research purposes, along with detailed experimental protocols to assess its (in)activity at the P2Y₁₂ receptor.

Data Presentation

Table 1: Physicochemical and Metabolic Properties of **AR-C133913XX**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ F ₂ N ₆ O ₂ S	Inferred from structure
Parent Compound	Ticagrelor	[1]
Metabolic Reaction	N-dealkylation	[2]
Primary Metabolizing Enzyme	CYP3A4	[1]
Biological Activity	Inactive P2Y ₁₂ receptor metabolite	[2]
Active/Inactive Metabolite Ratio to Ticagrelor	12% (inactive)	[2]

Proposed Synthesis Protocol

A direct, published synthesis protocol for **AR-C133913XX** is not readily available. However, based on the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives and the known metabolic pathway of Ticagrelor, a plausible synthetic route can be proposed. The synthesis would likely involve the condensation of a substituted 5-aminopyrazole with a β -dicarbonyl compound, followed by modifications to introduce the side chains, and a final N-dealkylation step if starting from a precursor with the N-alkyl group present.

A potential synthetic approach could involve the following key steps:

- **Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:** This can be achieved by the condensation of a suitable 5-aminopyrazole derivative with a β -ketoester or a 1,3-diketone in a solvent such as acetic acid or ethanol, often under reflux conditions.[3][4][5]
- **Functionalization of the Core:** Introduction of the necessary substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring.
- **N-dealkylation:** For the final step to obtain **AR-C133913XX**, if a precursor containing the N-alkyl group of Ticagrelor is used, a chemical N-dealkylation reaction would be necessary. This can be achieved using various reagents, such as chloroformates followed by hydrolysis. [6]

Note: This proposed synthesis is for informational purposes and would require optimization and characterization at each step.

Experimental Protocols

To confirm the reported inactivity of **AR-C133913XX** at the P2Y12 receptor, the following experimental protocols can be employed.

P2Y12 Receptor Radioligand Binding Assay

This assay directly measures the ability of a compound to bind to the P2Y12 receptor by competing with a known radiolabeled ligand.

Materials:

- Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
- Radioligand: [³H]2-MeSADP or another suitable P2Y12 antagonist radioligand like [³H]PSB-0413.[\[7\]](#)[\[8\]](#)
- **AR-C133913XX** and Ticagrelor (as a positive control).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[\[7\]](#)
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[\[7\]](#)
- Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[\[7\]](#)
- Scintillation fluid.
- 96-well filter plates.

Procedure:

- Thaw the P2Y12 receptor-expressing cell membrane preparation on ice.
- Dilute the membranes in binding buffer to a final protein concentration of 5-10 µg per well.[\[7\]](#)

- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of the radioligand (at a final concentration around its K_d , e.g., ~ 1 nM for [3 H]2-MeSADP), and 50 μ L of varying concentrations of **AR-C133913XX** or Ticagrelor (e.g., from 10^{-11} to 10^{-5} M).[7]
- For determining total binding, add 50 μ L of binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled P2Y₁₂ antagonist (e.g., 10 μ M ADP).[7]
- Initiate the binding reaction by adding 100 μ L of the diluted membrane preparation to each well.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[7]
- Wash the filters three times with 3 mL of ice-cold wash buffer.[7]
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (K_i) can then be determined by non-linear regression analysis of the competition binding data.

Platelet Aggregation Assay

This functional assay measures the effect of a compound on platelet aggregation induced by a P2Y₁₂ receptor agonist like ADP.

Materials:

- Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[9]
- Anticoagulant: 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[10]

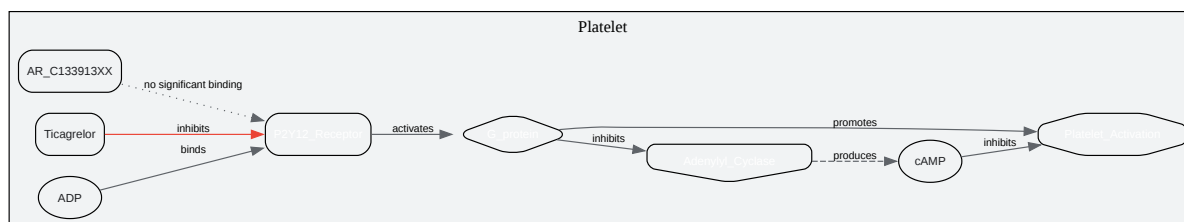
- Adenosine diphosphate (ADP) as the platelet agonist.
- **AR-C133913XX** and Ticagrelor (as a positive control).
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
- Light Transmission Aggregometer (LTA).[\[11\]](#)

Procedure:

- Preparation of PRP and PPP:
 - Collect whole blood into tubes containing 3.8% tri-sodium citrate.[\[10\]](#)
 - Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[\[9\]](#)
 - Transfer the supernatant (PRP) to a separate tube.
 - Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain PPP.[\[11\]](#)
- Platelet Aggregation Measurement:
 - Pre-warm the PRP and PPP samples to 37°C.
 - Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[\[12\]](#)
 - Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.
 - Incubate the PRP with different concentrations of **AR-C133913XX** or Ticagrelor for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
 - Initiate platelet aggregation by adding a submaximal concentration of ADP.
 - Record the change in light transmission for a set period (e.g., 5-10 minutes).

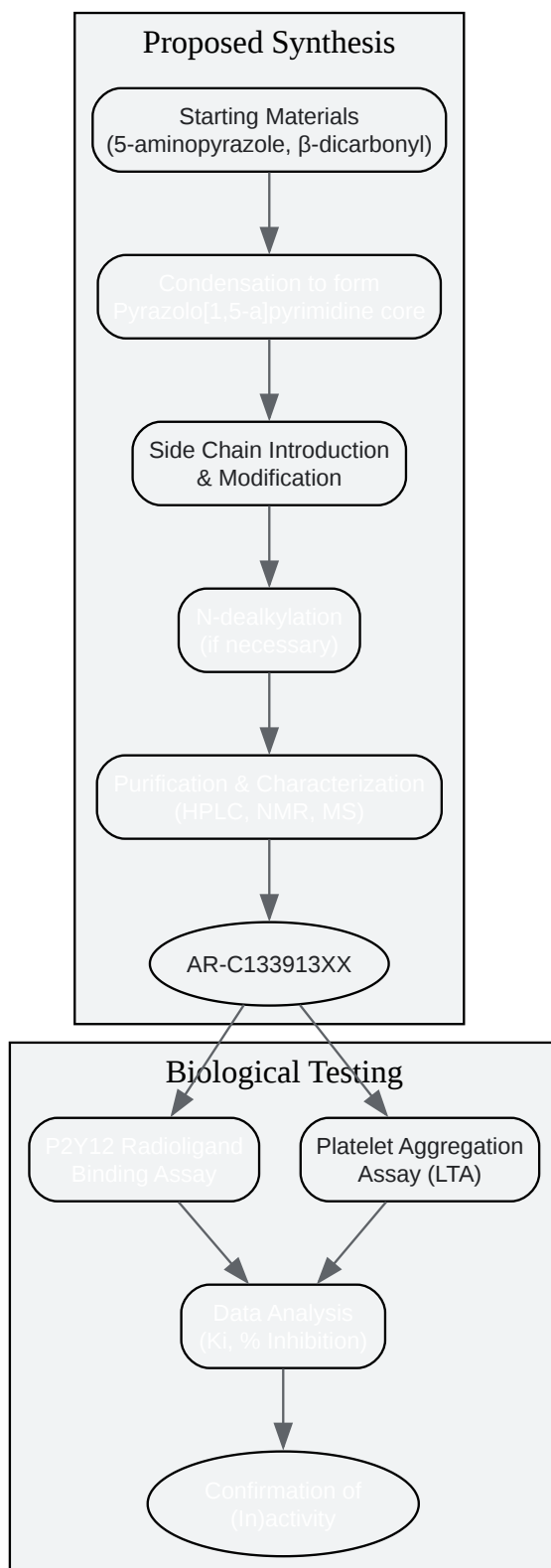
- The percentage of inhibition of aggregation by the test compound can be calculated relative to the aggregation observed with ADP alone.

Mandatory Visualizations



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Caption: P2Y12 receptor signaling pathway and points of intervention.



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Caption: Workflow for the synthesis and biological evaluation of **AR-C133913XX**.

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